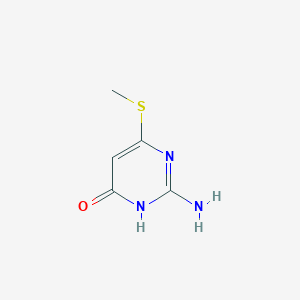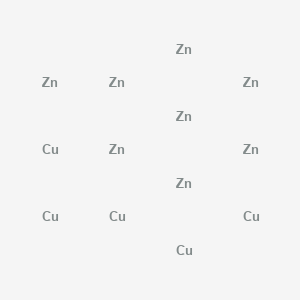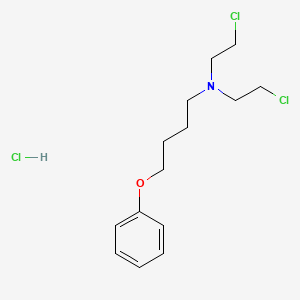
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, a phenoxy group, and a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride typically involves the reaction of 4-phenoxybutan-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: Under certain conditions, the compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while oxidation and reduction can yield different oxidized or reduced derivatives.
科学的研究の応用
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride involves the alkylation of DNA, leading to the formation of cross-links and inhibition of DNA synthesis. This results in the disruption of cell division and induction of apoptosis. The compound targets rapidly dividing cells, making it effective in the treatment of certain cancers.
類似化合物との比較
Similar Compounds
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.
N,N-bis(2-chloroethyl)methylamine: Another alkylating agent with similar properties.
N,N-bis(2-chloroethyl)phosphorodiamidic acid: Used in the development of chemotherapeutic drugs.
Uniqueness
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride is unique due to its specific structure, which includes a phenoxy group and a butan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6299-69-0 |
|---|---|
分子式 |
C14H22Cl3NO |
分子量 |
326.7 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21Cl2NO.ClH/c15-8-11-17(12-9-16)10-4-5-13-18-14-6-2-1-3-7-14;/h1-3,6-7H,4-5,8-13H2;1H |
InChIキー |
VTFLYWIMUXPJSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCCN(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
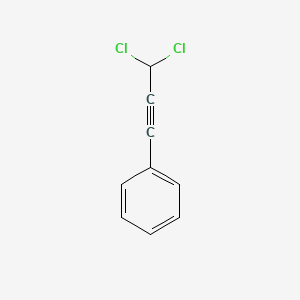


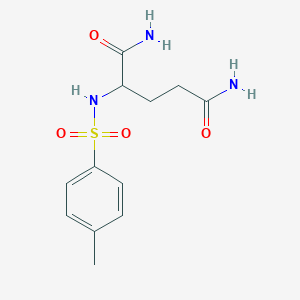
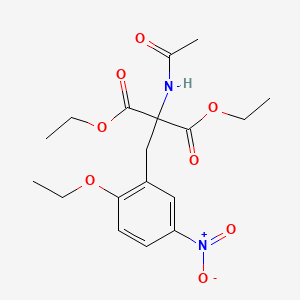
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
